molecular formula C17H30O8 B13854233 R-(-)-Arundic Acid Acyl-beta-D-Glucuronide

R-(-)-Arundic Acid Acyl-beta-D-Glucuronide

Cat. No.: B13854233
M. Wt: 362.4 g/mol
InChI Key: QKASJXSEOIADTC-LZQHRPSPSA-N
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Description

R-(-)-Arundic Acid Acyl-beta-D-Glucuronide: is a metabolite formed through the conjugation of R-(-)-Arundic Acid with beta-D-Glucuronic Acid. This compound is part of the acyl glucuronide family, which are known for their role in drug metabolism and potential toxicity due to their reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Arundic Acid Acyl-beta-D-Glucuronide typically involves the conjugation of R-(-)-Arundic Acid with beta-D-Glucuronic Acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the carboxylic acid group of R-(-)-Arundic Acid .

Industrial Production Methods: Industrial production of acyl glucuronides, including this compound, often involves biotechnological methods utilizing recombinant UGT enzymes. These methods ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: R-(-)-Arundic Acid Acyl-beta-D-Glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • R-(-)-Naproxen Acyl-beta-D-Glucuronide
  • S-(-)-Ibuprofen Acyl-beta-D-Glucuronide
  • Diclofenac Acyl-beta-D-Glucuronide

Comparison: R-(-)-Arundic Acid Acyl-beta-D-Glucuronide is unique due to its specific structure and reactivity profile. Compared to other acyl glucuronides, it may exhibit different rates of hydrolysis and transacylation, leading to distinct biological effects and potential toxicity .

Properties

Molecular Formula

C17H30O8

Molecular Weight

362.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-2-propyloctanoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C17H30O8/c1-3-5-6-7-9-10(8-4-2)16(23)25-17-13(20)11(18)12(19)14(24-17)15(21)22/h10-14,17-20H,3-9H2,1-2H3,(H,21,22)/t10-,11+,12+,13-,14+,17+/m1/s1

InChI Key

QKASJXSEOIADTC-LZQHRPSPSA-N

Isomeric SMILES

CCCCCC[C@@H](CCC)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O

Canonical SMILES

CCCCCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O

Origin of Product

United States

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